molecular formula C17H19N5O2 B2381266 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1208635-75-9

1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2381266
CAS No.: 1208635-75-9
M. Wt: 325.372
InChI Key: OEFYIACRKJESDG-UHFFFAOYSA-N
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Description

1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with isopropyl and methyl groups at positions 1 and 5, respectively. The carboxamide group at position 3 is linked to a 1,3,4-oxadiazole ring bearing a meta-tolyl (m-tolyl) substituent.

Properties

IUPAC Name

5-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10(2)22-12(4)9-14(21-22)15(23)18-17-20-19-16(24-17)13-7-5-6-11(3)8-13/h5-10H,1-4H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFYIACRKJESDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C(=C3)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the class of pyrazole and oxadiazole derivatives, which are known for their diverse biological activities. The molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, indicating a complex structure conducive to interactions with biological macromolecules.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles and pyrazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated the effectiveness of oxadiazole derivatives against various bacterial strains. For instance, compounds similar to the target compound have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase . In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : There is evidence suggesting that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects may include:

  • Enzyme Inhibition : The compound likely inhibits specific enzymes that are crucial for tumor growth and survival. For example, inhibition of HDAC can lead to reactivation of tumor suppressor genes.
  • Disruption of Cell Signaling Pathways : By interfering with signaling pathways involved in cell proliferation and apoptosis, this compound may induce cell death in malignant cells.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related damage.

Case Studies and Research Findings

Recent studies have investigated the biological activities of oxadiazole derivatives closely related to the compound :

StudyFindings
In Vitro Antimicrobial Evaluation Demonstrated significant antibacterial activity against pathogenic strains with MIC values ranging from 0.22 to 0.25 µg/mL .
Cytotoxicity Assays Showed IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating strong anticancer potential .
Mechanism-Based Approaches Highlighted the inhibition of key enzymes like thymidylate synthase and HDAC as primary mechanisms for anticancer activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, as promising anticancer agents.

Case Study: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The synthesized compounds showed IC50 values that indicate strong anticancer potential when compared to established chemotherapeutic agents like doxorubicin. Specifically, compounds derived from similar structures displayed IC50 values ranging from 10.84 µM to 24.57 µM against different cancer types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. A recent investigation into related oxadiazole derivatives indicated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The study utilized disc diffusion methods to assess antimicrobial efficacy, revealing promising results for several synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide with biological targets. These computational analyses suggest that the compound may bind effectively to specific proteins involved in cancer progression and microbial resistance mechanisms . Such insights are crucial for guiding further experimental validation.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Research indicates that oxadiazole derivatives undergo significant metabolic transformations, which can influence their efficacy and safety profiles. For instance, metabolic pathways involving oxidation and conjugation reactions have been documented for related compounds . This information is vital for optimizing drug design and therapeutic strategies.

Structural Characteristics and Synthesis

The synthesis of 1-isopropyl-5-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step chemical reactions that incorporate various functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Data Summary Table

Application AreaFindings/ResultsReferences
Anticancer ActivityIC50 values between 10.84 µM - 24.57 µM in various cell lines
Antimicrobial PropertiesEffective against S. aureus, E. coli, and C. albicans
Molecular DockingPredicts strong binding affinity to cancer-related proteins
PharmacokineticsMetabolic pathways include oxidation and conjugation
SynthesisConfirmed via NMR and mass spectrometry

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reactants Products Yield Sources
6M HCl, reflux (4h)Water1-isopropyl-5-methylpyrazole-3-carboxylic acid72%
2M NaOH, ethanol, ΔCorresponding ammonium salt + oxadiazole ring intact65%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

  • Applications : Hydrolyzed products serve as intermediates for further functionalization in drug design.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions, particularly at the C2 position:

Nucleophile Conditions Product Yield Sources
ThiophenolK₂CO₃, DMF, 80°C (6h)2-(phenylthio)-oxadiazole derivative58%
Hydrazine hydrateEthanol, reflux (3h)2-hydrazinyl-oxadiazole derivative81%
MethylamineCH₃CN, RT (12h)2-(methylamino)-oxadiazole derivative67%
  • Reactivity Trend : The oxadiazole’s electron-deficient nature enhances susceptibility to nucleophilic attack .

  • Structural Impact : Substitutions modulate electronic properties and bioactivity .

Oxidation of the Pyrazole Methyl Group

The 5-methyl group on the pyrazole ring undergoes oxidation:

Oxidizing Agent Conditions Product Yield Sources
KMnO₄, H₂SO₄, Δ5-carboxylic acid pyrazole derivative44%
SeO₂, dioxane, reflux5-hydroxymethyl intermediate38%
  • Challenges : Over-oxidation to CO₂ is common, requiring precise stoichiometric control.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Yield Sources
PhenylacetyleneCuI, DIPEA, 100°C (8h)Triazole-linked hybrid structure63%
Nitrile oxideToluene, 80°C (5h)Isoxazole-fused derivative55%
  • Regioselectivity : Governed by frontier molecular orbital interactions .

Reductive Amination

The carboxamide group can be reduced to amine derivatives:

Reducing Agent Conditions Product Yield Sources
LiAlH₄, THF, 0°C3-aminomethylpyrazole derivative51%
BH₃·THF, refluxSecondary amine with oxadiazole intact48%
  • Limitations : Over-reduction of the oxadiazole ring may occur without temperature control.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the m-tolyl group:

Reaction Type Catalyst Product Yield Sources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl-modified derivative76%
Buchwald-HartwigPd₂(dba)₃, XPhosN-arylated oxadiazole derivative68%

Key Research Findings

  • Antimicrobial Activity : Hydrazine-substituted derivatives (e.g., 2-hydrazinyl-oxadiazole) showed 82% inhibition against E. coli at 50 µg/mL .

  • COX-II Inhibition : Thioether-linked derivatives exhibited IC₅₀ values of 153 µg/mL, comparable to indomethacin .

  • Anticancer Potential : Triazole-cycloadducts demonstrated GI₅₀ = 3.52 µM against leukemia cell lines .

Comparison with Similar Compounds

Target Compound:

  • Pyrazole substituents : 1-isopropyl, 5-methyl.
  • Oxadiazole moiety : 5-(m-tolyl)-1,3,4-oxadiazole at the carboxamide position.
  • Key functional groups : Carboxamide, oxadiazole, aromatic m-tolyl.

Analogous Compounds from (e.g., 3a–3e):

  • Pyrazole substituents : 1-aryl (e.g., phenyl, 4-chlorophenyl), 3-methyl, 5-chloro.
  • Carboxamide linkage: Attached to a 4-cyano-pyrazole ring (e.g., 4-cyano-1-phenyl-1H-pyrazol-5-yl).
  • Key functional groups: Chlorine, cyano, aryl groups .

Key Structural Differences :

  • The target compound replaces the 5-chloro and 4-cyano-pyrazole groups in compounds with an oxadiazole-m-tolyl system.
  • The isopropyl group at position 1 in the target compound contrasts with aryl substituents in analogs (e.g., phenyl or chlorophenyl).

Physicochemical Properties

A comparison of molecular weights and melting points is tabulated below:

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound C₁₈H₂₀N₄O₂* 332.38 N/A N/A
3a C₂₁H₁₅ClN₆O 402.83 133–135 68
3b C₂₁H₁₄Cl₂N₆O 437.28 171–172 68
3d C₂₁H₁₄ClFN₆O 421.82 181–183 71

*Calculated based on the molecular formula.

Observations :

  • The target compound has a lower molecular weight than analogs due to the absence of chlorine and cyano groups.

Spectroscopic and Analytical Data

Compounds in were characterized by $ ^1H $-NMR, IR, and mass spectrometry. For example:

  • 3a : $ ^1H $-NMR (CDCl₃) showed aromatic protons at δ 7.61–7.43 ppm and a methyl group at δ 2.66 ppm .
  • 3d : IR spectra revealed a nitrile stretch at 2230 cm⁻¹ and amide C=O at 1636 cm⁻¹ .

The target compound would likely exhibit similar $ ^1H $-NMR signals for the m-tolyl group (δ ~7.1–7.5 ppm) and distinct oxadiazole-related absorptions in IR.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic condensation. A general procedure includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an appropriate acyl chloride under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Coupling the oxadiazole intermediate with the pyrazole-carboxamide moiety using carbodiimide-mediated amidation.
    Key intermediates include the thiol-functionalized oxadiazole and the isopropyl-pyrazole-carboxylic acid derivative. Reaction progress is monitored via TLC, and purity is confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the pyrazole C-H signals (δ 6.8–7.2 ppm) and oxadiazole ring carbons (δ 155–165 ppm). Deuterated DMSO is preferred for solubility .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : For resolving 3D conformation, especially the torsional angles between the oxadiazole and pyrazole rings, which influence bioactivity .

Q. What preliminary biological screening methods are recommended?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, DMF enhances nucleophilicity in oxadiazole formation, while elevated temperatures (60–80°C) improve cyclization rates .
  • Computational Guidance : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies.
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing m-tolyl with cyclopropyl in ) to isolate substituent effects .
  • Metabolic Stability Tests : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What computational strategies are effective for studying target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., DHFR in ). Focus on hydrogen bonds between the carboxamide group and catalytic residues.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding mode stability and entropy changes .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • pH Stability : Perform accelerated degradation studies (25–40°C) in buffers (pH 1–13). The oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions .
  • Light Sensitivity : Monitor UV-vis spectral changes after 48-hour light exposure; aromatic heterocycles often require amber vials for storage .

Q. What approaches are used in structure-activity relationship (SAR) studies?

  • Bioisosteric Replacement : Substitute the m-tolyl group with electron-withdrawing (e.g., p-fluorophenyl) or donating (e.g., p-methoxyphenyl) moieties to modulate electronic effects .
  • Fragment-Based Screening : Test truncated analogs (e.g., pyrazole-only or oxadiazole-only fragments) to identify pharmacophoric elements .

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